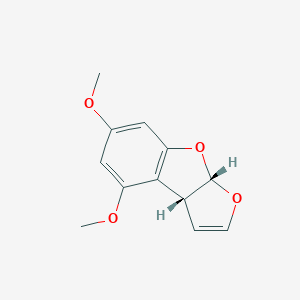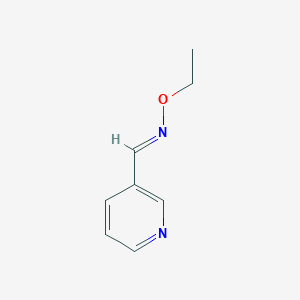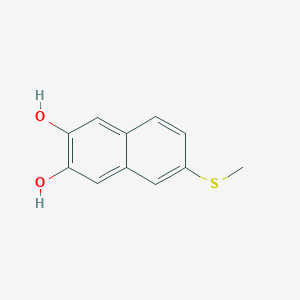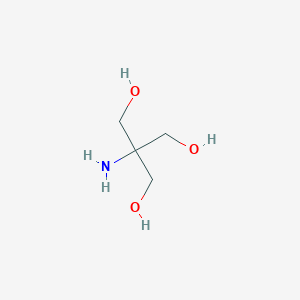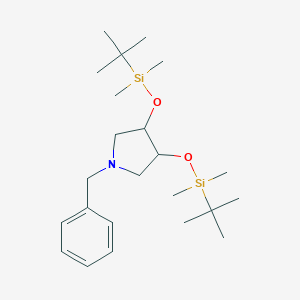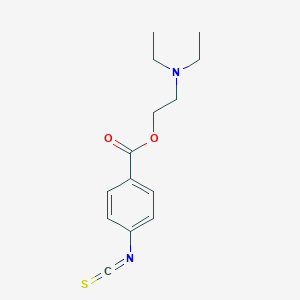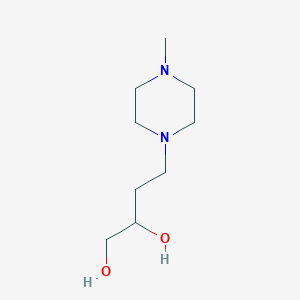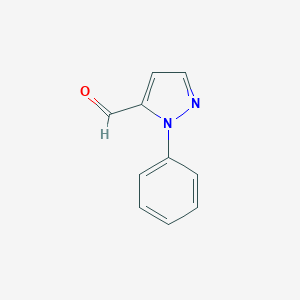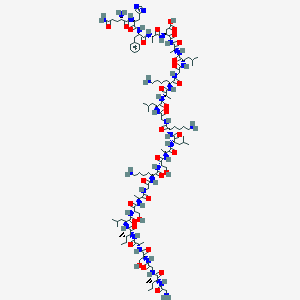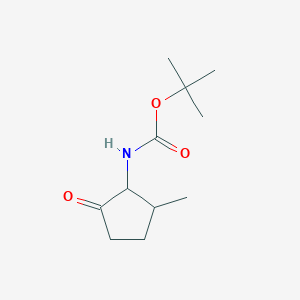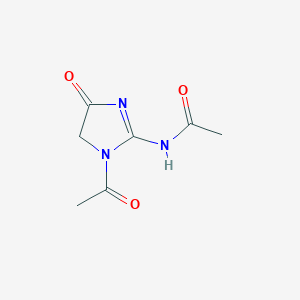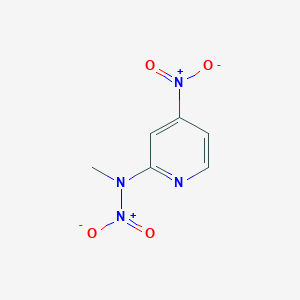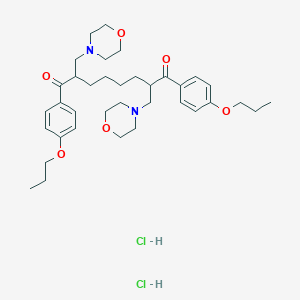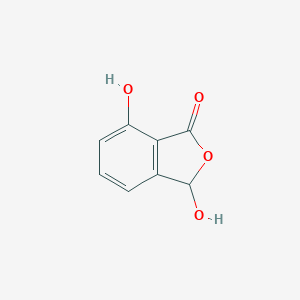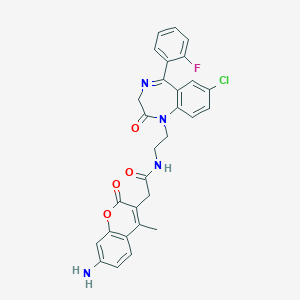
Ro7-Amca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of Ro7-Amca is not fully understood. However, it is believed that this compound binds to specific proteins and enzymes, which leads to the inhibition or activation of their activity. Ro7-Amca has been shown to bind to various proteins and enzymes, including kinases, phosphatases, and proteases.
Efectos Bioquímicos Y Fisiológicos
Ro7-Amca has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Ro7-Amca has also been shown to activate the activity of some enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro7-Amca has several advantages for lab experiments. This compound is easy to synthesize and purify, which makes it readily available for research. Ro7-Amca is also stable and can be stored for long periods without losing its activity. However, there are also some limitations to using Ro7-Amca in lab experiments. This compound has limited solubility in water, which makes it difficult to use in some experiments. In addition, Ro7-Amca has a short half-life, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the use of Ro7-Amca in scientific research. One direction is to use this compound in drug discovery and development. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. Another direction is to use Ro7-Amca in protein-protein interaction studies. This compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Finally, future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Conclusion:
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. In addition, this compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Métodos De Síntesis
Ro7-Amca is a chemical compound that can be synthesized using various methods. One of the most commonly used methods is the solid-phase synthesis method. In this method, the compound is synthesized on a solid support, which is then cleaved to obtain the desired product. Another method that has been used to synthesize Ro7-Amca is the solution-phase synthesis method. In this method, the compound is synthesized in a solution, which is then purified to obtain the desired product.
Aplicaciones Científicas De Investigación
Ro7-Amca has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research, including drug discovery, protein-protein interaction studies, and enzyme assays. Ro7-Amca has been used to study the binding affinity of various proteins and enzymes, which has led to the discovery of new drugs and therapies.
Propiedades
Número CAS |
134282-95-4 |
|---|---|
Nombre del producto |
Ro7-Amca |
Fórmula molecular |
C29H24ClFN4O4 |
Peso molecular |
547 g/mol |
Nombre IUPAC |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36) |
Clave InChI |
AZOZLZMIQMTYQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Otros números CAS |
134282-95-4 |
Sinónimos |
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate Ro7-AMCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



